Ethyl 5-fluoroisoxazole-4-carboxylate
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Overview
Description
Ethyl 5-fluoroisoxazole-4-carboxylate is a chemical compound belonging to the isoxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-fluoroisoxazole-4-carboxylate can be synthesized through various methods. One common approach involves the reaction of ethyl nitroacetate with phenylacetylene in the presence of TEMPO and water, yielding 3,5-disubstituted isoxazole . Another method includes the reaction of terminal alkynes with n-BuLi, followed by aldehydes, molecular iodine, and hydroxylamine .
Industrial Production Methods
Industrial production methods for this compound often involve metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods are designed to be eco-friendly and efficient, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-fluoroisoxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the compound.
Reduction: Reducing agents are used to remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include TEMPO, n-BuLi, molecular iodine, and hydroxylamine . The reactions are often carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with phenylacetylene yields 3,5-disubstituted isoxazole .
Scientific Research Applications
Ethyl 5-fluoroisoxazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of Ethyl 5-fluoroisoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Ethyl 5-fluoroisoxazole-4-carboxylate can be compared with other similar compounds, such as:
- Ethyl 5-(4-fluorophenyl)isoxazole-4-carboxylate
- Methyl 5-(4-fluorophenyl)isoxazole-4-carboxylate
- Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate
These compounds share a similar isoxazole core but differ in their substituents, which can lead to variations in their chemical and biological properties.
Properties
Molecular Formula |
C6H6FNO3 |
---|---|
Molecular Weight |
159.11 g/mol |
IUPAC Name |
ethyl 5-fluoro-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C6H6FNO3/c1-2-10-6(9)4-3-8-11-5(4)7/h3H,2H2,1H3 |
InChI Key |
GRJVZGHMZNALLD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1)F |
Origin of Product |
United States |
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